2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Vue d'ensemble

Description

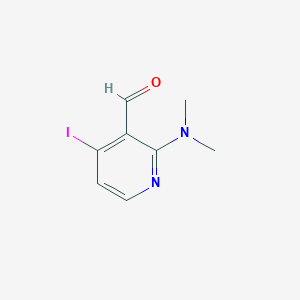

2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a dimethylamino group at the 2-position, a formyl group at the 3-position, and an iodine atom at the 4-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine typically involves the iodination of 2-(N,N-Dimethylamino)-3-formylpyridine. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide. The reaction conditions usually involve low temperatures and acidic conditions to facilitate the diazotization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Analyse Des Réactions Chimiques

Types of Reactions

2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or thiourea can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include azido or thiol derivatives.

Oxidation: The major product is 2-(N,N-Dimethylamino)-3-carboxy-4-iodopyridine.

Reduction: The major product is 2-(N,N-Dimethylamino)-3-hydroxymethyl-4-iodopyridine.

Coupling Reactions: The products are various biaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound has been investigated for its potential in drug development due to its ability to form C–N bonds through palladium-catalyzed cross-coupling reactions. These reactions are crucial for synthesizing nitrogen-containing biologically active compounds.

Synthesis of Pharmaceuticals

- Protein Kinase Inhibitors : Research has shown that derivatives of this compound can be used to synthesize protein kinase inhibitors, which are essential in treating autoimmune diseases and cancers. For example, the compound can be coupled with aryl bromides to yield high-affinity inhibitors .

- Antitumor Agents : The synthesis of indole derivatives from 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine has been explored, as indoles are known for their antitumor properties. The compound's ability to participate in diverse coupling reactions allows for the creation of complex structures that may exhibit significant biological activity .

Synthetic Methodologies

The compound serves as a versatile building block in organic synthesis, particularly in the formation of heterocycles and complex organic frameworks.

Palladium-Catalyzed Reactions

Palladium-catalyzed C–N coupling reactions are widely used to synthesize anilines and their derivatives from aryl halides and amines. This method facilitates the introduction of the dimethylamino group into various molecular frameworks, enhancing the pharmacological properties of the resulting compounds.

| Reaction Type | Substrates | Product Type | Yield (%) |

|---|---|---|---|

| C–N Cross-Coupling | Aryl halides + Amines | Anilines | 70 - 91 |

| N-Arylation | Aryl iodides + Dimethylamines | Heterocycles | 21 - 91 |

| Sequential Coupling | Multiple steps with aryl halides | Complex drug-like molecules | Variable |

Ligand Development

The compound can also be utilized in synthesizing ligands for transition metals, which are pivotal in catalysis. Its nitrogen atoms can coordinate with metal centers, allowing for the development of new catalytic systems that enhance reaction efficiency and selectivity .

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

- Case Study 1 : A study demonstrated the synthesis of a novel protein kinase Cθ inhibitor using this compound as a precursor. The coupling reaction yielded high product purity and biological activity against targeted cancer pathways .

- Case Study 2 : Another investigation focused on using this compound to develop indazole derivatives as potential antitumor agents. The successful formation of these compounds underscores the utility of this compound in creating biologically relevant molecules .

Mécanisme D'action

The mechanism of action of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dimethylamino group can act as a nucleophile, while the formyl group can undergo oxidation or reduction. The iodine atom can be substituted by other nucleophiles, making the compound versatile in synthetic chemistry.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(N,N-Dimethylamino)-3-formylpyridine: Lacks the iodine atom, making it less reactive in substitution reactions.

4-Dimethylaminopyridine: Lacks the formyl group and iodine atom, making it less versatile in chemical reactions.

2-(N,N-Dimethylamino)-4-iodopyridine: Lacks the formyl group, limiting its applications in oxidation and reduction reactions.

Uniqueness

2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine is unique due to the presence of all three functional groups (dimethylamino, formyl, and iodine), which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and various scientific research applications.

Activité Biologique

2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a formyl group and an iodine atom, contributing to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with a dimethylamino group and an iodine atom, which plays a critical role in its biological interactions. The formyl group enhances the electrophilic character of the compound, making it a potential candidate for nucleophilic attack by biological molecules.

The biological activity of this compound primarily involves its interaction with various biomolecules:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling and proliferation.

- Protein Binding : The compound has a high affinity for binding to proteins, potentially altering their function. This interaction can lead to downstream effects on cellular processes such as apoptosis and cell cycle regulation.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with essential metabolic processes.

Research Findings

Recent research has focused on the synthesis and evaluation of the biological activity of this compound. Notable findings include:

- Antiviral Properties : A study demonstrated that derivatives of this compound showed significant activity against viral infections, particularly in inhibiting viral replication in vitro.

- Cytotoxicity : In cancer research, this compound was tested for cytotoxic effects on various cancer cell lines. Results indicated that it induces apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

-

Case Study on Antiviral Activity :

- A recent study evaluated the efficacy of this compound against HIV-1 integrase inhibitors. The results showed that it significantly reduced viral load in treated cells compared to controls, indicating potential use in antiviral therapies.

-

Case Study on Anticancer Effects :

- In vitro studies involving human breast cancer cells revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, supporting its development as a chemotherapeutic agent.

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Propriétés

IUPAC Name |

2-(dimethylamino)-4-iodopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O/c1-11(2)8-6(5-12)7(9)3-4-10-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSSIZXXDZOAQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650104 | |

| Record name | 2-(Dimethylamino)-4-iodopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944709-71-1 | |

| Record name | 2-(Dimethylamino)-4-iodopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.